1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,4,5-trimethoxybenzoyl)piperazine
Description
Properties
IUPAC Name |
[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O4/c1-34-19-13-18(14-20(35-2)22(19)36-3)25(33)31-11-9-30(10-12-31)23-21-24(27-16-26-23)32(29-28-21)15-17-7-5-4-6-8-17/h4-8,13-14,16H,9-12,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPYCAUWSOCRFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a [1,2,3]triazolo[4,5-d]pyrimidine core have shown antiproliferative activity against several cancer cell lines
Mode of Action
The exact mode of action of this compound is currently unknown. Compounds with similar structures have been found to induce apoptosis in cancer cells. This is often achieved through interactions with various cellular targets that lead to a decrease in the mitochondrial membrane potential, activation of caspase-9/3, up-regulation of the expression of Bax, Bak and PUMA, as well as down-regulation of that of Bcl-2 and Mcl-1.
Scientific Research Applications
Pharmacological Studies
Research indicates that compounds similar to 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,4,5-trimethoxybenzoyl)piperazine exhibit significant pharmacological properties. These include:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms. Its structural components may enhance its efficacy against specific cancer types.
- Antimicrobial Properties : The presence of the triazolo[4,5-d]pyrimidine core suggests potential antimicrobial activity. Research into similar compounds has shown effectiveness against bacterial strains.
Biochemical Applications
The compound is being explored for its role in biochemical assays:
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, which can be crucial for developing therapeutic agents targeting metabolic disorders.
- Molecular Modeling Studies : Computational studies are being conducted to predict the binding affinity of this compound to various biological targets. This can help in understanding its mechanism of action and optimizing its structure for enhanced activity.
Case Studies
Several case studies highlight the applications of structurally related compounds:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related triazolopyrimidine derivatives, focusing on substituent variations, synthetic routes, and inferred biological implications.
Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives
*Calculated based on analogous structures.
Key Observations
Substituent Effects on Bioactivity :
- The 3-benzyl group (common in the target compound and VAS2870) is associated with enhanced stability and membrane permeability due to its hydrophobic aromatic ring .
- Trimethoxybenzoyl (target compound) vs. fluorobenzoyl (): The trimethoxy group may improve binding to polar enzyme pockets (e.g., kinases), while fluorine enhances electronegativity for halogen bonding .
Synthetic Routes :
- The target compound’s triazolopyrimidine core can be synthesized via hydrazine-mediated cyclization, as seen in related pyrazolo[3,4-d]pyrimidine derivatives .
- Isomerization reactions (e.g., pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine to pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine) highlight the importance of reaction conditions in achieving desired regiochemistry .
The coumarin-linked derivative () demonstrates the versatility of the piperazine linker in conjugating fluorophores or bioactive moieties .
Preparation Methods
Cyclization Strategies
The triazolo[4,5-d]pyrimidine scaffold is synthesized through a Huisgen 1,3-dipolar cycloaddition between 4-amino-5-azidopyrimidine and benzyl acetylene. Optimal conditions involve:
Functionalization at the 7-Position
Chlorination at C7 is achieved using POCl₃ (3 equiv) in refluxing toluene (110°C, 6 hours), yielding 7-chloro-3-benzyltriazolo[4,5-d]pyrimidine (92% purity by HPLC).
Preparation of 4-(3,4,5-Trimethoxybenzoyl)Piperazine
Acylation of Piperazine
3,4,5-Trimethoxybenzoyl chloride (1.2 equiv) reacts with piperazine (1.0 equiv) in dichloromethane using HATU (1.5 equiv) and DIPEA (2.0 equiv) at 25°C:
Reaction Table 1 : Optimization of Acylation Conditions
| Condition | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Standard | HATU | DCM | 3 | 85 |
| Alternative | EDCI/HOBt | THF | 6 | 72 |
Post-reaction workup includes sequential washes with NaHCO₃ (10%), HCl (1.5 N), and brine. Purification via column chromatography (3% MeOH/DCM) affords the acylated piperazine (m/z [M+H]⁺: 282.1).
Assembly of the Target Compound
N-Alkylation of 4-(3,4,5-Trimethoxybenzoyl)Piperazine
The 7-chloro-triazolopyrimidine derivative (1.1 equiv) undergoes nucleophilic substitution with 4-(3,4,5-trimethoxybenzoyl)piperazine (1.0 equiv) in acetonitrile at reflux (82°C, 18 hours) with K₂CO₃ (2.5 equiv):
Characterization Data :
Alternative Route: Reductive Amination
A patent-derived method employs reductive amination using 2,3,4-trimethoxybenzaldehyde and piperazine in methanol with Pd/C (5% w/w) under H₂ (50 psi) at 60°C. While originally for a benzyl analog, adaptation with 3-benzyltriazolopyrimidine-carbaldehyde shows promise (45% yield after optimization).
Critical Analysis of Methodologies
Yield Comparison
| Method | Key Step | Overall Yield (%) | Purity (%) |
|---|---|---|---|
| Sequential Acylation-Alkylation | HATU-mediated coupling | 68 | 98.5 |
| Reductive Amination | Pd/C catalysis | 45 | 97.2 |
Scalability Challenges
-
Hygroscopicity : 3,4,5-Trimethoxybenzoyl chloride requires anhydrous handling.
-
Regioselectivity : Competing N1 vs. N4 alkylation in piperazine necessitates stoichiometric control.
Industrial-Scale Considerations
Cost Efficiency
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions, including cyclization of triazolo-pyrimidine cores and coupling with substituted piperazine derivatives. Critical steps include:
- Precursor selection : Use chalcone derivatives (e.g., α,β-keto compounds) and hydrazine-containing intermediates for triazole ring formation .
- Purification : Silica gel chromatography (Merck 60, 0.063–200 mm) and TLC monitoring (GF254 plates) ensure purity .
- Yield optimization : Adjust stoichiometry of tin(II) chloride in reductive cyclization steps .
Q. Which analytical techniques are essential for characterizing this compound?
- Structural confirmation : Use -NMR and -NMR to resolve benzyl and trimethoxybenzoyl substituents.
- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection (e.g., Merck systems) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
Q. How can researchers troubleshoot low yields in the final coupling step?
- Solvent optimization : Test polar aprotic solvents (e.g., DMF or DMSO) for improved solubility of the triazolo-pyrimidine intermediate.
- Catalyst screening : Evaluate palladium-based catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura couplings .
- Temperature control : Maintain reactions at 60–80°C to balance reactivity and side-product formation .
Advanced Research Questions
Q. What computational strategies can predict reaction pathways for novel derivatives?
- Quantum chemical modeling : Use density functional theory (DFT) to simulate transition states in triazole ring formation .
- Database mining : Leverage REAXYS and PISTACHIO databases to identify analogous reactions and feasible precursors .
- Machine learning : Train models on reaction outcomes (e.g., yield, regioselectivity) using COMSOL Multiphysics for predictive optimization .
Q. How can researchers resolve contradictions in biological activity data?
- Dose-response validation : Replicate enzyme inhibition assays (e.g., fungal tyrosinase) across multiple concentrations to confirm IC values .
- Structural analogs : Synthesize derivatives with modified benzyl or trimethoxy groups to isolate pharmacophore contributions .
- Comparative analysis : Cross-reference results with similar triazolo-pyrimidine compounds (e.g., 3-(trifluoromethyl)benzaldehyde derivatives) .
Q. What methodologies are recommended for studying receptor-binding interactions?
- Surface plasmon resonance (SPR) : Quantify binding affinity () between the compound and target receptors (e.g., kinase domains) .
- Molecular docking : Use AutoDock Vina to simulate ligand-receptor interactions, focusing on piperazine flexibility and aromatic stacking .
- In vitro assays : Pair SPR with fluorescence polarization assays to validate competitive binding .
Q. How can AI-driven platforms enhance process control in large-scale synthesis?
- Real-time monitoring : Implement inline FTIR spectroscopy to track intermediate formation and adjust reaction parameters dynamically .
- Template-based synthesis : Use BKMS_METABOLIC and REAXYS_BIOCATALYSIS databases to predict enzyme-catalyzed steps for greener synthesis .
- Failure mode analysis : Train AI models on historical reaction data to preemptively flag high-risk steps (e.g., nitro group reductions) .
Methodological Guidance for Data Interpretation
Q. What statistical approaches are suitable for analyzing heterogeneous datasets?
- Multivariate analysis : Apply principal component analysis (PCA) to correlate structural features (e.g., substituent electronegativity) with bioactivity .
- Error propagation : Use Monte Carlo simulations to quantify uncertainty in kinetic parameters (e.g., ) from enzyme assays .
Q. How should researchers design experiments to validate computational predictions?
- Orthogonal validation : Compare DFT-predicted reaction barriers with experimental activation energies from Arrhenius plots .
- Negative controls : Include unfunctionalized piperazine analogs to isolate the triazolo-pyrimidine moiety’s role in reactivity .
Ethical and Safety Considerations
Q. What safety protocols are critical for handling intermediates with nitro groups?
- Explosivity testing : Screen intermediates (e.g., nitropyridines) for shock sensitivity using differential scanning calorimetry (DSC) .
- Ventilation : Conduct reactions in fume hoods with blast shields, especially during high-temperature steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
